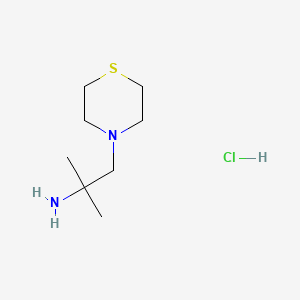
2-Methyl-1-thiomorpholin-4-ylpropan-2-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-thiomorpholin-4-ylpropan-2-amine;hydrochloride is a chemical compound known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes a thiomorpholine ring and a methyl group attached to the amine.
Métodos De Preparación
The synthesis of 2-Methyl-1-thiomorpholin-4-ylpropan-2-amine;hydrochloride involves several steps. One common method includes the reaction of thiomorpholine with a methylating agent under controlled conditions to introduce the methyl group. The resulting intermediate is then reacted with an amine to form the final product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Análisis De Reacciones Químicas
2-Methyl-1-thiomorpholin-4-ylpropan-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the thiomorpholine ring is replaced by other functional groups.
Aplicaciones Científicas De Investigación
2-Methyl-1-thiomorpholin-4-ylpropan-2-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of polymers, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-thiomorpholin-4-ylpropan-2-amine;hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and cellular signaling .
Comparación Con Compuestos Similares
2-Methyl-1-thiomorpholin-4-ylpropan-2-amine;hydrochloride can be compared with other similar compounds such as:
2-Methyl-2-(thiomorpholin-4-yl)propan-1-amine dihydrochloride: This compound has a similar structure but differs in the position of the methyl group.
Thiomorpholine derivatives: These compounds share the thiomorpholine ring but have different substituents, leading to varied chemical and biological properties.
Propiedades
Fórmula molecular |
C8H19ClN2S |
|---|---|
Peso molecular |
210.77 g/mol |
Nombre IUPAC |
2-methyl-1-thiomorpholin-4-ylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C8H18N2S.ClH/c1-8(2,9)7-10-3-5-11-6-4-10;/h3-7,9H2,1-2H3;1H |
Clave InChI |
ZECSFTHSWSJASD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN1CCSCC1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


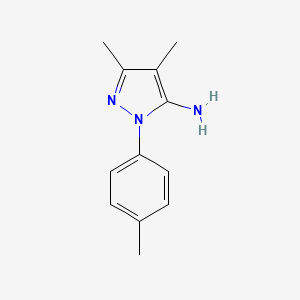
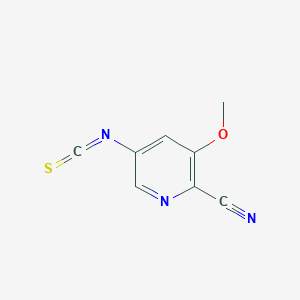
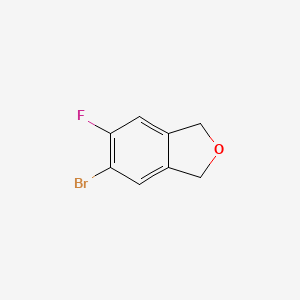

![Methyl 4-bromo-5-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B13891725.png)
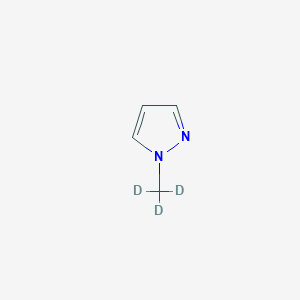

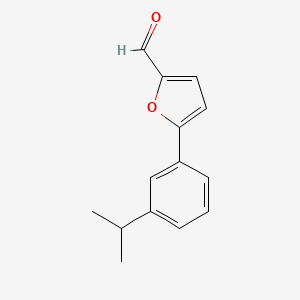
![4,4-Difluoro-1-oxaspiro[4.5]decan-8-one](/img/structure/B13891739.png)
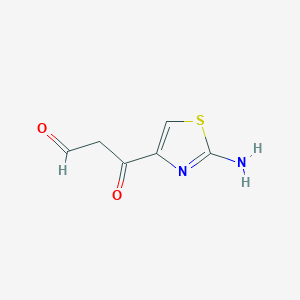
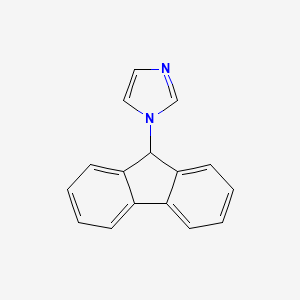
![rel-(1R,3s,5S,6r)-6-(tert-butoxycarbonylamino)bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13891763.png)

![(2E)-7-[(1R,2R)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxocyclopentyl]-2-heptenoic Acid](/img/structure/B13891786.png)
